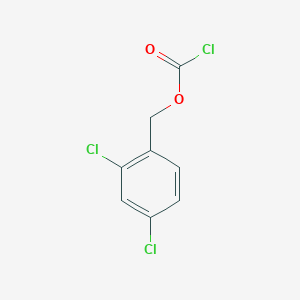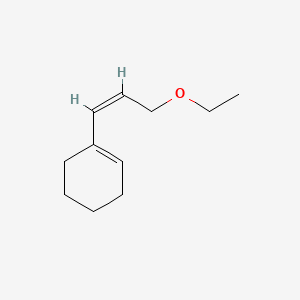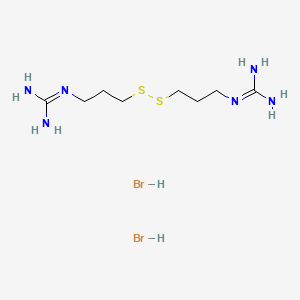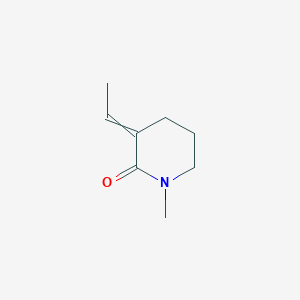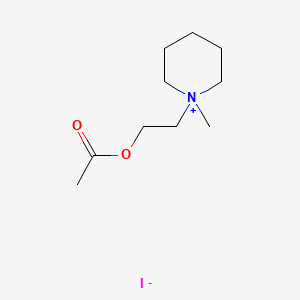
Acetic acid;dodecan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dodecan-2-ol can be achieved through the esterification of dodecan-2-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH₃COOH+C₁₂H₂₆O→CH₃COOC₁₂H₂₅+H₂O
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The esterification reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate. Additionally, the use of advanced separation techniques, such as distillation and extraction, ensures the purity of the final product.
化学反应分析
Types of Reactions
Acetic acid;dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group in dodecan-2-ol can be oxidized to form a ketone using oxidizing agents such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dodecan-2-one (a ketone).
Reduction: Formation of dodecan-2-ol (an alcohol).
Substitution: Formation of amides or thioesters depending on the nucleophile used.
科学研究应用
Acetic acid;dodecan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and fragrances.
作用机制
The mechanism of action of acetic acid;dodecan-2-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and dodecan-2-ol, which can then participate in various biochemical processes. Acetic acid can act as a metabolic intermediate in the citric acid cycle, while dodecan-2-ol can be involved in lipid metabolism and membrane structure.
相似化合物的比较
Similar Compounds
Dodecanol: A primary alcohol with similar chain length but lacks the ester group.
Lauryl acetate: An ester with a similar structure but derived from lauryl alcohol (dodecan-1-ol) instead of dodecan-2-ol.
Dodecanoic acid: A carboxylic acid with a similar chain length but lacks the alcohol group.
Uniqueness
Acetic acid;dodecan-2-ol is unique due to its combination of an ester group and a secondary alcohol, which imparts distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in various fields.
属性
CAS 编号 |
42270-47-3 |
|---|---|
分子式 |
C14H30O3 |
分子量 |
246.39 g/mol |
IUPAC 名称 |
acetic acid;dodecan-2-ol |
InChI |
InChI=1S/C12H26O.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12(2)13;1-2(3)4/h12-13H,3-11H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
FVEMLAPDADAEQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



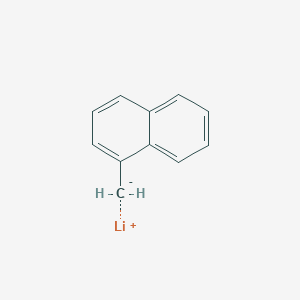
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)


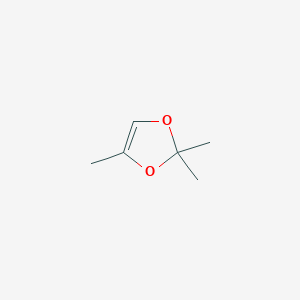

![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

